4-Methyl-5-oxohex-2-enedioic acid 4-Methyl-5-oxohex-2-enedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582372
InChI: InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)
SMILES: CC(C=CC(=O)O)C(=O)C(=O)O
Molecular Formula: C7H8O5
Molecular Weight: 172.13 g/mol

4-Methyl-5-oxohex-2-enedioic acid

CAS No.:

Cat. No.: VC13582372

Molecular Formula: C7H8O5

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-oxohex-2-enedioic acid -

Specification

Molecular Formula C7H8O5
Molecular Weight 172.13 g/mol
IUPAC Name 4-methyl-5-oxohex-2-enedioic acid
Standard InChI InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)
Standard InChI Key AZAMSTQBPOVYAK-UHFFFAOYSA-N
SMILES CC(C=CC(=O)O)C(=O)C(=O)O
Canonical SMILES CC(C=CC(=O)O)C(=O)C(=O)O

Introduction

Structural Characterization and Nomenclature

The IUPAC name 4-methyl-5-oxohex-2-enedioic acid implies a six-carbon backbone with:

  • A conjugated double bond at position 2 (hex-2-enedioic acid)

  • A ketone group at position 5 (5-oxo)

  • A methyl substituent at position 4 (4-methyl)

  • Two carboxylic acid groups at positions 1 and 6.

This structure differs from documented analogs:

  • 2-Methyl-4-oxohex-2-enedioic acid (CID 54130172) places the methyl group at position 2 and the ketone at position 4.

  • 5-Methyl-4-oxohex-2-enoic acid (CID 73117885) features a single carboxylic acid group, with a methyl at position 5 and a ketone at position 4.

A comparative analysis of these compounds is presented below:

Property4-Methyl-5-oxohex-2-enedioic acid (Hypothetical)2-Methyl-4-oxohex-2-enedioic acid 5-Methyl-4-oxohex-2-enoic acid
Molecular formulaC₇H₈O₅C₇H₈O₅C₇H₁₀O₃
Molecular weight (g/mol)172.13 (calculated)172.13142.15
Hydrogen bond donors2 (theoretical)22
Hydrogen bond acceptors5 (theoretical)53
XLogP3~-0.5 (estimated)-0.2Not reported

Synthetic Pathways and Reactivity

Claisen Rearrangement

The Johnson–Claisen rearrangement of MVG with trimethyl orthoacetate yields dimethyl (E)-hex-2-enedioate (72%) , suggesting that similar conditions could position functional groups at desired locations in 4-methyl-5-oxohex-2-enedioic acid.

Oxidation and Functionalization

Selective oxidation of allylic positions in MVG derivatives could theoretically introduce a ketone at position 5. For instance, palladium-catalyzed oxidations of allylic alcohols to ketones are well-established in literature.

Physicochemical Properties

Acidity and Tautomerism

The conjugated diacid system (pKa₁ ≈ 2.5, pKa₂ ≈ 4.5 estimated) likely exhibits tautomerism between enol and keto forms, akin to 2-methyl-4-oxohex-2-enedioic acid . Nuclear magnetic resonance (NMR) studies of the latter show distinct shifts for the α,β-unsaturated protons (δ 6.2–6.5 ppm) , which would differ in the 4-methyl-5-oxo isomer due to altered electronic effects.

Crystallinity and Solubility

High crystallinity is anticipated due to hydrogen bonding between carboxylic acid groups, as observed in the meso (E)-isomer of dimethyl 2,5-dihydroxyhex-3-enedioate (m.p. 143–145°C) . Solubility in polar aprotic solvents (e.g., DMSO, DMF) is expected to exceed that in water.

Applications in Polymer Chemistry

Polyester Precursors

Dimethyl 2,5-dihydroxyhex-3-enedioate, a related diester, undergoes polycondensation to form biodegradable polyesters with glass transition temperatures (Tg) of 40–60°C . Introducing a ketone at position 5 could enhance thermal stability or enable post-polymerization modifications.

Crosslinking Agents

The α,β-unsaturated system permits Michael addition or Diels-Alder reactions, making it suitable for creating crosslinked hydrogels or elastomers. For example, MVG derivatives form thermosetting resins when reacted with diamines .

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis methods are needed to address potential stereocenters at positions 4 and 5. Enzymatic catalysis or chiral auxiliaries could resolve this .

  • Stability Studies: The ketone group at position 5 may predispose the compound to nucleophilic attack or hydration, requiring stabilization via protective groups (e.g., acetals).

  • Toxicity Profiling: No data exist on the ecotoxicological impact of this compound. Computational models (e.g., ECOSAR) should predict biodegradation pathways.

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